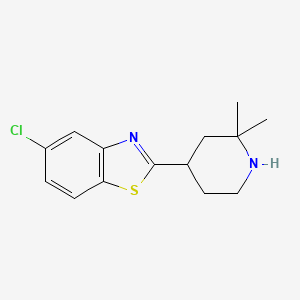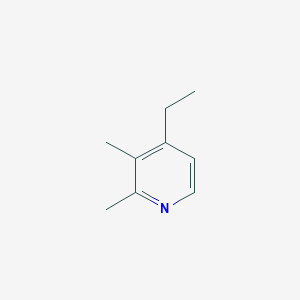
3,3'-Sulfanediyldiphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Thiobisphenol: is an organic compound that belongs to the class of thiobisphenols. It is characterized by the presence of two phenolic groups connected by a sulfur atom. This compound is known for its antioxidant properties and is used in various industrial applications, particularly as an additive in lubricants and polymers to prevent oxidative degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3’-Thiobisphenol can be synthesized through the reaction of alkylphenols with sulfur dichloride. The reaction typically involves the use of 3-alkylphenols, which react with sulfur dichloride to form the thiobisphenol compound. The reaction conditions often include moderate temperatures and the presence of a solvent to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of 3,3’-Thiobisphenol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Thiobisphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The phenolic groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Nitrated or halogenated phenolic compounds.
Aplicaciones Científicas De Investigación
3,3’-Thiobisphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant additive in lubricants and polymers to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential therapeutic effects due to its antioxidant properties.
Industry: Used in the production of high-performance materials, including polymers and lubricants.
Mecanismo De Acción
The antioxidant activity of 3,3’-Thiobisphenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of phenoxy radicals, which are relatively stable and do not propagate the oxidation chain reaction. The compound’s structure, particularly the presence of the sulfur atom, enhances its ability to stabilize these radicals .
Comparación Con Compuestos Similares
- 2,2’-Thiobisphenol
- 4,4’-Thiobisphenol
- Alkyldithiophosphates
- Phosphorodithioates
Comparison: 3,3’-Thiobisphenol is unique due to its specific structural arrangement, which provides distinct antioxidant properties. Compared to 2,2’-Thiobisphenol and 4,4’-Thiobisphenol, 3,3’-Thiobisphenol often exhibits superior antioxidant activity due to the positioning of the sulfur atom and the phenolic groups. Additionally, compounds like alkyldithiophosphates and phosphorodithioates, while also containing sulfur, have different functional groups that result in varied antioxidant mechanisms and applications .
Propiedades
Número CAS |
63572-32-7 |
|---|---|
Fórmula molecular |
C12H10O2S |
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
3-(3-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H10O2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H |
Clave InChI |
GOWCECVOTUONTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SC2=CC=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)












